molecular formula C25H22N2O5S B2755833 methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate CAS No. 1005055-78-6

methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2755833
CAS No.: 1005055-78-6
M. Wt: 462.52
InChI Key: JUJAPQYUNVFBIH-UHFFFAOYSA-N
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Description

Methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrrolo-oxazole core linked to a substituted thiophene ring. Key structural elements include:

  • A hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole bicyclic system with 4,6-diketone functionality.
  • Two phenyl substituents at positions 2 and 3 of the pyrrolo-oxazole ring.
  • A 4,5-dimethylthiophene moiety esterified with a methyl carboxylate group at position 2.

Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using programs like SHELX ) and spectroscopic methods (NMR, IR, MS) .

Properties

IUPAC Name

methyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-14-15(2)33-24(18(14)25(30)31-3)26-22(28)19-20(16-10-6-4-7-11-16)27(32-21(19)23(26)29)17-12-8-5-9-13-17/h4-13,19-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJAPQYUNVFBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,4-d][1,2]oxazole ring system, introduction of diphenyl groups, and the attachment of the thiophene carboxylate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate involves multi-step reactions typically employing readily available reagents. The compound's structure includes a pyrrolo[3,4-d][1,2]oxazole core fused with a thiophene moiety, which contributes to its biological activity and stability.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit promising anticancer properties. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

2. Antimicrobial Properties
this compound has been studied for its antimicrobial potential against both bacterial and fungal strains. The incorporation of thiophene enhances the compound's lipophilicity and membrane permeability, facilitating its action against microbial pathogens.

3. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example, studies on structurally related compounds suggest that they can act as inhibitors of cyclooxygenase (COX) enzymes and histone deacetylases (HDACs), which are implicated in inflammation and cancer progression.

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties derived from the conjugated system within its structure, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use in electronic devices.

2. Photovoltaic Applications
The compound's photophysical properties allow it to be investigated as a potential material for solar cells. Its ability to absorb light efficiently can contribute to improved energy conversion efficiencies in photovoltaic systems.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal assessed the anticancer activity of this compound against several human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating its effectiveness at low concentrations.

Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that the compound exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Heterocycle Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Functional Groups
Methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate Pyrrolo[3,4-d][1,2]oxazole + thiophene 2,3-Diphenyl, 4,5-dimethylthiophene, methyl ester Not reported ~509.56 (calculated) Diketone, ester, thiophene
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, phenethyl, diethyl ester 243–245 ~565.58 (calculated) Nitro, cyano, dual ester
Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate Pyrrolo[3,4-d]isoxazole 3-Trifluoromethylphenyl, ethyl ester Not reported ~384.30 (calculated) Trifluoromethyl, diketone, ester

Key Observations:

Heterocyclic Core Variations :

  • The target compound’s pyrrolo-oxazole-thiophene system contrasts with the tetrahydroimidazopyridine in Compound and the pyrrolo-isoxazole in Compound . These differences influence electronic properties and ring strain.
  • Thiophene (aromatic, sulfur-containing) vs. pyridine/isoxazole (nitrogen/oxygen-rich) cores may alter solubility and reactivity.

In contrast, the target compound’s diphenyl groups are electron-neutral, favoring π-π stacking interactions. Ester Groups: The methyl ester in the target compound vs. ethyl/diethyl esters in analogs may affect metabolic stability in biological applications.

Physicochemical Properties: The nitro and cyano groups in Compound contribute to its higher molecular weight and melting point (243–245°C) compared to the target compound. The trifluoromethyl group in Compound introduces hydrophobicity and metabolic resistance, a trait absent in the target compound.

Biological Activity

Methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines multiple functional groups, which may contribute to its biological activity. The presence of the pyrrolo[3,4-d][1,2]oxazole moiety is particularly noteworthy as it is often associated with various pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study on related oxazole derivatives demonstrated antimicrobial activities against a range of bacterial strains. The derivatives showed minimum inhibitory concentrations (MIC) as low as 10 µg/mL against certain pathogens .
CompoundMIC (µg/mL)Activity
Compound A10Bactericidal
Compound B15Bacteriostatic
Methyl Compound12Bactericidal

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Case Study : In vitro studies showed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 20 to 50 µM .
Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Research Insights : In silico docking studies suggest that it may inhibit key enzymes involved in metabolic pathways. For example, it showed promising binding affinities for carbonic anhydrase and acetylcholinesterase .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
  • Inhibition of Key Signaling Pathways : It potentially disrupts signaling pathways critical for cell proliferation and survival.
  • Enzyme Interaction : Its ability to bind and inhibit enzymes suggests a role in modulating metabolic processes.

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